molecular formula C10H6BrNO2S B3032569 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- CAS No. 24044-46-0

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-

Cat. No.: B3032569
CAS No.: 24044-46-0
M. Wt: 284.13 g/mol
InChI Key: WOJYBXTWFNRUTA-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is a useful research compound. Its molecular formula is C10H6BrNO2S and its molecular weight is 284.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

2,4-Thiazolidinedione (2,4-TZD) derivatives exhibit a range of biological activities, including antimicrobial and antitumor properties. Recent developments have highlighted their efficacy as antimicrobial and anticancer agents. The modifications at the N-3 and C-5 positions of the TZD nucleus significantly impact their biological activities. These compounds have been investigated for their potential against various clinical disorders, showcasing promising therapeutic benefits in these areas (Singh et al., 2022).

Synthesis and Biological Activity

The synthesis of novel 5-(aminomethylene)thiazolidine-2,4-diones, achieved using heterocyclic models derived from eight drug-like molecules, demonstrated significant antibacterial activity. These compounds, especially those bearing pyridine or piperazine moieties, showed good to excellent antibacterial activity, indicating their potential for therapeutic applications (Mohanty et al., 2015).

Development of New Antimicrobial Agents

New 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives have been synthesized and investigated for their antimicrobial potential. These compounds displayed modest to good antimicrobial activity, with some showing superior inhibition zone diameters compared to reference drugs. This indicates their potential as candidates for future research in designing new chemical entities for antimicrobial applications (Nastasă et al., 2015).

Corrosion Inhibition

Thiazolidinedione derivatives have been studied for their role in corrosion inhibition. They showed increased inhibition efficiency with concentration and were found to obey the Langmuir adsorption isotherm. Their application in mild steel corrosion inhibition in hydrochloric acid solution is a notable industrial application (Yadav et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- is the peroxisome proliferator-activated receptor-gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

The compound interacts with PPAR-γ, which is a key regulator of lipid metabolism and insulin sensitivity .

Biochemical Pathways

The activation of PPAR-γ by 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, and inflammation . The downstream effects of these changes include improved insulin sensitivity, decreased lipid levels, and reduced inflammation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a drug can significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]- action include changes in gene expression that lead to improved insulin sensitivity, decreased lipid levels, and reduced inflammation . These changes can have beneficial effects in conditions such as type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target .

Properties

IUPAC Name

5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYBXTWFNRUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389167
Record name 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24044-46-0
Record name 2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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